5-(1-Ethoxyethoxy)pent-1-yne

Description

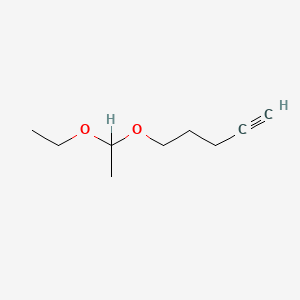

5-(1-Ethoxyethoxy)pent-1-yne (CAS: 61565-19-3) is an alkyne-bearing compound featuring a terminal ethoxyethoxy group at the fifth carbon of a pentynyl chain. This structure combines the reactivity of an alkyne with the hydrolytic sensitivity of an acetal-like ether group. The ethoxyethoxy moiety serves as a protective group for alcohols in organic synthesis, while the alkyne enables cross-coupling or cycloaddition reactions.

Structure

3D Structure

Properties

CAS No. |

61565-19-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

5-(1-ethoxyethoxy)pent-1-yne |

InChI |

InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h1,9H,5-8H2,2-3H3 |

InChI Key |

NLFPIKUDKBJDMY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OCCCC#C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the coupling of an ethoxyethanol derivative with a suitable alkyne precursor. The ethoxyethoxy group acts as a protecting group for the hydroxyl functionality, enabling selective reactions at the alkyne moiety. The preparation typically proceeds through:

- Protection of an alkyne-containing alcohol or alkyne precursor with ethoxyethanol or its derivatives.

- Coupling or substitution reactions to introduce the pent-1-yne chain.

- Purification steps such as distillation or extraction to isolate the desired compound.

This method is influenced by factors such as solvent choice, temperature, and reaction time, which affect yield and purity.

Detailed Synthetic Procedure from Literature

A representative synthesis involves the following key steps:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Ethoxyethanol + Alkyne precursor | Formation of ethoxyethoxy protecting group on the alkyne | Efficient coupling observed; solvent choice critical (e.g., tetrahydrofuran, dialkyl ethers) |

| 2 | Use of lithium amide in inert solvent (e.g., tetrahydrofuran) | Deprotonation of alkyne to form lithium acetylide intermediate | Lithium amide used in 1.0–1.05 equivalents; reaction at room temperature to reflux |

| 3 | Addition of alkenin or alkynyl building block | Coupling to extend carbon chain | Reaction temperature between room temperature and solvent boiling point |

| 4 | Hydrolysis with water | Removal of protecting groups or workup | Product isolated in ~95% yield by distillation and phase separation |

| 5 | Purification | Distillation under reduced pressure or extraction | Excess starting materials recovered for reuse |

This procedure is adapted from processes used in similar alkynyl compound syntheses, emphasizing the importance of controlled reaction conditions and solvent choice for high yield and purity.

Alternative Approaches and Modifications

Use of Trialkylsilyl Ethers as Protecting Groups: In some syntheses, trialkylsilyl groups serve as alternative protecting groups for hydroxyls in alkynyl compounds, offering different stability and deprotection profiles compared to ethoxyethoxy groups.

Hydrogenation and Reduction Steps: For related alkynediols, zinc dust in acetic acid or chlorinated solvents is used for selective reduction, which might be adapted for derivatives of this compound depending on downstream synthetic goals.

Solvent Variations: Ether solvents such as methyl tert-butyl ether, tetrahydrofuran, or dioxane are commonly employed to facilitate lithium amide-mediated deprotonation and coupling reactions, affecting reaction kinetics and product isolation.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Lithium amide equivalents | 1.0 to 1.05 (preferably ~1.02) | Ensures complete deprotonation without excess reagent |

| Solvent | Dialkyl ethers, tetrahydrofuran, dioxane | Inert environment, solubilizes reactants |

| Temperature | Room temperature to solvent boiling point (e.g., 25–80 °C) | Controls reaction rate and selectivity |

| Hydrolysis | Water addition at 0 °C | Quenches reaction and facilitates phase separation |

| Purification | Distillation at reduced pressure (2–3 mbar) | Removes solvents and excess reagents efficiently |

Careful control of these parameters is essential to maximize yield and purity of this compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Hydrogenation Reactions

The alkyne moiety undergoes catalytic hydrogenation under varying conditions:

-

Full Hydrogenation : With 2 equivalents of H₂ and a nickel catalyst, the triple bond is reduced to a single bond, yielding 5-(1-ethoxyethoxy)pentane .

-

Partial Hydrogenation : Using Lindlar’s catalyst (poisoned Pd), selective reduction to the cis-alkene occurs, forming (Z)-5-(1-ethoxyethoxy)pent-1-ene.

Key Factors :

-

The ethoxyethoxy group remains intact under standard hydrogenation conditions due to its stability toward metal catalysts.

-

Reaction outcomes depend on catalyst choice and H₂ stoichiometry.

Halogenation and Hydrohalogenation

The alkyne participates in electrophilic additions:

-

Anti-Markovnikov Addition : With HBr and peroxides, radical-mediated addition occurs at the terminal alkyne, producing 1-bromo-5-(1-ethoxyethoxy)pent-1-ene . This contrasts with Markovnikov addition observed in non-peroxide conditions.

-

Dihalogenation : Reaction with Br₂ in CCl₄ yields 1,2-dibromo-5-(1-ethoxyethoxy)pentane.

Mechanistic Insight :

-

Radical initiators promote anti-Markovnikov orientation by stabilizing the more substituted radical intermediate .

Oxidation Reactions

The terminal alkyne is susceptible to oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄, H₂O, Δ | Pentanoic acid derivative | Acidic, heat |

| O₃, then Zn/H₂O | Ethoxyethoxy-pentanedial | Ozonolysis followed by reductive workup |

| CrO₃, H₂SO₄ | Ketone or carboxylic acid | Dependent on solvent polarity |

Notes :

-

The ethoxyethoxy group may require protection (e.g., silylation) during strong oxidative conditions to prevent ether cleavage.

Nucleophilic Substitution at the Ether Group

The ethoxyethoxy group undergoes substitution under acidic or nucleophilic conditions:

-

Acid-Catalyzed Cleavage : HCl or HBr in aqueous medium cleaves the ether, yielding 5-chloro/bromo-pent-1-yne and ethanol.

-

Nucleophilic Attack : Strong nucleophiles (e.g., NH₃, RS⁻) displace the ethoxy group, forming 5-amino/mercapto-pent-1-yne derivatives.

Kinetics :

-

Substitution rates depend on the leaving group’s ability and steric hindrance from the ethoxy moiety.

Cycloaddition and Coupling Reactions

The alkyne participates in transition-metal-catalyzed reactions:

-

Sonogashira Coupling : With aryl halides and Pd/Cu catalysts, cross-coupling produces extended ethoxyethoxy-arylalkynes.

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked derivatives.

Applications :

-

These reactions enable modular synthesis of complex architectures for materials science and drug discovery.

Comparative Reactivity with Analogues

| Compound | Key Reaction | Product Difference |

|---|---|---|

| 5-(1-Methoxyethoxy)pent-1-yne | Oxidation | Faster cleavage due to smaller alkoxy group |

| Pent-1-yne | Hydrohalogenation | No ether group to influence regioselectivity |

Challenges and Research Gaps

-

Steric Effects : The ethoxyethoxy group may hinder access to the alkyne in bulky reagents.

-

Stability : Under strongly basic conditions, elimination competing with substitution remains underexplored.

-

Biological Activity : Derivatives show potential as drug precursors, but in vivo studies are lacking.

Scientific Research Applications

Organic Synthesis

5-(1-Ethoxyethoxy)pent-1-yne serves as a building block in organic synthesis. Its unique structure allows it to participate in diverse reactions, making it valuable for creating complex molecules.

Reactions Involved :

- Oxidation : Can yield carboxylic acids, ketones, or aldehydes.

- Reduction : Can be reduced to form alkanes or alkenes using lithium aluminum hydride or hydrogen gas.

- Substitution : Engages in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its reactivity and versatility make it suitable for manufacturing polymers, coatings, and other advanced materials.

Case Studies and Research Findings

While specific case studies focusing directly on this compound are scarce, research on structurally similar compounds provides insights into its potential applications:

Synthesis and Functionalization

Research indicates that compounds with alkyne functionalities can be transformed into more complex structures through oxidation and reduction reactions. For example:

- Oxidation can yield hydroxylated derivatives that may exhibit enhanced biological properties.

Pharmaceutical Applications

The versatility of alkyne-containing compounds has led to their exploration as precursors in drug development. Similar compounds have been investigated for their roles in treating diseases such as cancer and infections.

Mechanism of Action

The mechanism of action of 5-(1-Ethoxyethoxy)pent-1-yne involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Compounds

| Compound Name | Molecular Formula | Key Structural Features | CAS Number |

|---|---|---|---|

| 5-(1-Ethoxyethoxy)pent-1-yne | C₉H₁₆O₂ | Terminal alkyne, ethoxyethoxy at C5 | 61565-19-3 |

| (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne | C₁₀H₁₆O₂ | Conjugated enyne, methyl at C3, ethoxyethoxy | 63184-82-7 |

| 3S-3-(1-Ethoxyethoxy)-γ-butyrolactone | C₈H₁₄O₄ | Lactone ring, ethoxyethoxy at C3 | 263164-11-0 |

| 5-Diethoxymethyl-1,1-diethoxy-5-hydroxyundeca-3,6-diyn-2-one | C₁₈H₂₆O₆ | Diethoxy groups, hydroxyl, conjugated diyne | Not specified |

Key Observations :

Reactivity Trends :

Physical and Chemical Properties

Table 2: Comparative Properties

| Compound Name | Molecular Weight | Stability Notes | Key Applications |

|---|---|---|---|

| This compound | ~170.23 | Hydrolytically sensitive (acidic) | Protective group strategies |

| (E)-5-(1-Ethoxyethoxy)-3-methylpent-3-en-1-yne | 168.23 | Enhanced stability (conjugation) | Enyne cycloaddition reactions |

| 3S-3-(1-Ethoxyethoxy)-γ-butyrolactone | 174.19 | Chiral, stable in neutral pH | Pharmaceutical intermediates |

Notes:

Biological Activity

The compound is characterized by:

- Alkyne Functionality : The presence of a triple bond (alkyne) allows for unique reactivity, facilitating cycloaddition reactions and other transformations.

- Ethoxy Groups : These groups enhance solubility and may influence biological interactions.

Potential Biological Activities

While direct biological activity data for 5-(1-Ethoxyethoxy)pent-1-yne is scarce, related compounds often exhibit significant biological properties. The following points summarize potential activities based on structural analogs:

- Synthesis of Bioactive Molecules : Compounds with similar structures have been utilized as precursors in the synthesis of bioactive molecules, which may have therapeutic implications.

- Reactivity with Nucleophiles and Electrophiles : Its alkyne functionality allows it to engage in reactions that could lead to novel compounds with unique biological properties.

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds, highlighting their unique features and potential applications:

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| This compound | Contains ethoxyethoxy group; versatile alkyne functionality | Precursor for drug synthesis |

| 5-(1-Methoxyethoxy)pent-1-yne | Features methoxy group; different reactivity profile | Potential pharmaceutical applications |

| 5-(1-Propoxyethoxy)pent-1-yne | Propyl ether group; variations in substitution patterns | Diverse chemical transformations |

| 5-(1-Butoxyethoxy)pent-1-yne | Butyl ether group; variations in physical properties | Exploration in materials science |

This comparison illustrates the uniqueness of this compound due to its specific ethoxyethoxy structure, which enhances its applicability in organic synthesis and materials science.

Synthesis Pathways

The synthesis of this compound typically involves the following method:

- Reagents Used : Common reagents include alkynes and ethylene glycol derivatives.

- Reaction Conditions : Controlled temperatures and pressures are maintained to optimize yield and purity.

Interaction Studies

Interaction studies primarily focus on the chemical reactivity of this compound rather than direct biological interactions. Its ability to undergo various transformations makes it a candidate for developing bioactive derivatives.

Q & A

Q. What are the optimal synthetic routes for 5-(1-Ethoxyethoxy)pent-1-yne, and what methodological considerations ensure reproducibility?

The synthesis of this compound can be achieved via propargylation or alkyne functionalization. A general procedure involves reacting homopropargyl alcohols with ethoxyethyl-protecting agents under mild acidic conditions. For reproducibility, document reagent stoichiometry (e.g., 1.2 equivalents of 1,3-dilithiopropyne), solvent purity (dry THF), and reaction temperature (0–5°C). Use inert atmospheres (N₂/Ar) to prevent alkyne oxidation . Include step-by-step protocols for quenching and purification (e.g., column chromatography with silica gel, hexane:EtOAc 9:1) to ensure consistency .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethoxyethoxy group (δ ~1.2 ppm for -OCH₂CH₃ triplets) and terminal alkyne protons (δ ~2.1 ppm). Compare with reference data from similar compounds .

- GC-MS : Use selective ion monitoring (SIM) to detect molecular ions (e.g., m/z 168 [M+] for fragments) and ensure baseline separation from impurities like lactones or esters .

- IR Spectroscopy : Identify acetal C-O stretches (~1100 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .

- Waste Disposal : Segregate halogenated and non-halogenated waste. Neutralize acidic byproducts before disposal .

- First Aid : For skin exposure, wash with soap/water for 15 minutes; for eye contact, irrigate with saline solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected NMR splitting patterns?

Contradictions may arise from dynamic rotational isomerism in the ethoxyethoxy group. Perform variable-temperature NMR (VT-NMR) to observe coalescence effects. For example, heating to 60°C in DMSO-d₆ simplifies splitting by accelerating conformational exchange . Cross-validate with X-ray crystallography (if crystalline) to confirm bond angles and torsion parameters . For GC-MS discrepancies, optimize ionization energy (e.g., 70 eV vs. 30 eV) to minimize fragmentation artifacts .

Q. What experimental designs are recommended to study the compound’s reactivity in cross-coupling reactions (e.g., Sonogashira or Glaser-Hay couplings)?

- Catalyst Screening : Test Pd(PPh₃)₄/CuI vs. PdCl₂(dppf) with varying bases (Et₃N, K₂CO₃) in THF/toluene mixtures . Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc).

- Kinetic Studies : Use in situ IR to track alkyne consumption rates. For Glaser-Hay dimerization, measure O₂ pressure effects on diyne formation .

- Isotopic Labeling : Introduce ¹³C at the terminal alkyne to trace regioselectivity in coupling products .

Q. How can computational methods complement experimental data to predict the compound’s thermodynamic stability and reaction pathways?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to estimate bond dissociation energies (e.g., C-O vs. C≡C bonds) and predict acid-catalyzed hydrolysis rates .

- MD Simulations : Model solvent effects (e.g., acetonitrile vs. DCM) on conformational stability over 100-ns trajectories .

- QSPR Models : Corrate experimental logP values with membrane permeability predictions for biological applications .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Open Data : Share crystallographic CIF files (CCDC 1901024) and raw NMR/FID data .

- Code Repositories : Publish Python/R scripts for GC-MS peak integration and baseline correction .

- Collaborative Validation : Use platforms like Zenodo to archive datasets and enable third-party verification .

Q. How should researchers address batch-to-batch variability in the compound’s synthetic yield or purity?

- DoE Optimization : Apply factorial design to test variables (catalyst loading, solvent ratio). For example, a 2³ design can identify interactions between temperature, stirring speed, and reagent purity .

- SPC Monitoring : Track impurity profiles (e.g., residual ethoxyethanol) using control charts during scale-up .

Safety and Compliance

Q. What regulatory guidelines apply to the storage and transport of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.